2-((1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine
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Overview
Description
2-((1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine is a complex organic compound that features a pyridine ring substituted with a fluorophenylsulfonyl group and a pyrrolidinyl group
Preparation Methods
The synthesis of 2-((1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the fluorophenylsulfonyl group. One common synthetic route involves the reaction of 2-fluorobenzenesulfonyl chloride with a pyrrolidine derivative under basic conditions to form the sulfonylated pyrrolidine intermediate. This intermediate is then reacted with 5-methylpyridine under appropriate conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-((1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-((1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-((1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine can be compared with similar compounds, such as other sulfonylated pyrrolidines and fluorinated pyridines. These compounds may share similar structural features but differ in their specific substituents and properties. The uniqueness of this compound lies in its combination of a fluorophenylsulfonyl group and a pyrrolidinyl group, which imparts specific chemical and biological properties.
Similar compounds include:
- 2-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine
- 2-((1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine
- 2-((1-((2-Methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine
Properties
IUPAC Name |
2-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]oxy-5-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-6-7-16(18-10-12)22-13-8-9-19(11-13)23(20,21)15-5-3-2-4-14(15)17/h2-7,10,13H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOSSCAXZVXAEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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